2-[4-(3,5-di-tert-butylbenzoyl)-1-piperazinyl]ethanol hydrochloride
Overview
Description
2-[4-(3,5-di-tert-butylbenzoyl)-1-piperazinyl]ethanol hydrochloride is a useful research compound. Its molecular formula is C21H35ClN2O2 and its molecular weight is 383.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.2387061 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Methods and Antimicrobial Activity
The compound's derivatives demonstrate variable and modest antimicrobial activity against investigated strains of bacteria and fungi. Research highlights the synthesis and characterization of new pyridine derivatives, showcasing the compound's relevance in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011; Patel & Agravat, 2007). Moreover, compounds containing piperazine derivatives have been explored for their in vitro antibacterial and anthelmintic activity, showing poor to moderate effects, further underlining the compound's potential in antimicrobial research (Sanjeevarayappa et al., 2015).
Green Synthesis Processes
Efforts towards more environmentally friendly synthesis methods have led to a green process for preparing 11-{4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}dibenzo[b,f][1,4]thiazepine, achieving high conversion rates without impurities (Mahale et al., 2008). This emphasizes the ongoing efforts to make chemical synthesis more sustainable and efficient.
Antihypertensive Potential
Research on 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts has unveiled their potential as dual antihypertensive agents. The protonation positions in piperazine derivatives were identified, contributing to our understanding of such compounds in developing new medications (Marvanová et al., 2016).
Solubility and Pharmacokinetic Properties
The solubility thermodynamics and partitioning processes in biologically relevant solvents of novel antifungal compounds, including those with piperazine derivatives, have been explored. These studies provide critical insights into the pharmacokinetic properties and potential therapeutic applications of such compounds (Volkova, Levshin, & Perlovich, 2020).
Properties
IUPAC Name |
(3,5-ditert-butylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2.ClH/c1-20(2,3)17-13-16(14-18(15-17)21(4,5)6)19(25)23-9-7-22(8-10-23)11-12-24;/h13-15,24H,7-12H2,1-6H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNUBGYNKBQFIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)CCO)C(C)(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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